molecular formula C12H11Cl2FN2 B15335367 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride

6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride

Cat. No.: B15335367
M. Wt: 273.13 g/mol
InChI Key: KYXZNPNPWFUWQX-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-fluoro-2-methylbenzene with chlorinating agents to introduce the chlorine atom, followed by coupling with a pyridine derivative under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized processes to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it particularly valuable in the synthesis of pharmacologically active molecules and in various scientific research applications .

Properties

Molecular Formula

C12H11Cl2FN2

Molecular Weight

273.13 g/mol

IUPAC Name

6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine;hydrochloride

InChI

InChI=1S/C12H10ClFN2.ClH/c1-7-4-8(14)2-3-9(7)10-5-12(13)16-6-11(10)15;/h2-6H,15H2,1H3;1H

InChI Key

KYXZNPNPWFUWQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N)Cl.Cl

Origin of Product

United States

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